1H-Indole-1-carboxylic acid, 2-borono-7-hydroxy-, 1-(1,1-dimethylethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-1-carboxylic acid, 2-borono-7-hydroxy-, 1-(1,1-dimethylethyl) ester is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a boronic ester group, which is known for its utility in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The boronic ester group can be introduced through a reaction with boronic acid derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by boronic esterification. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1H-Indole-1-carboxylic acid, 2-borono-7-hydroxy-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the boronic ester group to a hydroxyl group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinones, and hydroxylated derivatives. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
1H-Indole-1-carboxylic acid, 2-borono-7-hydroxy-, 1-(1,1-dimethylethyl) ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-7-hydroxy-, 1-(1,1-dimethylethyl) ester involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues, modulating the activity of enzymes. The indole ring can engage in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carboxylic acid: Lacks the boronic ester group but shares the indole core.
2-Borono-1H-indole: Similar boronic ester functionality but different substitution pattern.
7-Hydroxyindole: Contains the hydroxy group but lacks the boronic ester and tert-butyl ester groups.
Uniqueness
1H-Indole-1-carboxylic acid, 2-borono-7-hydroxy-, 1-(1,1-dimethylethyl) ester is unique due to its combination of boronic ester, hydroxy, and tert-butyl ester groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Properties
IUPAC Name |
[7-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO5/c1-13(2,3)20-12(17)15-10(14(18)19)7-8-5-4-6-9(16)11(8)15/h4-7,16,18-19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFQRPHANNBPLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C(=CC=C2)O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.